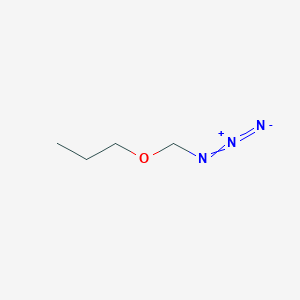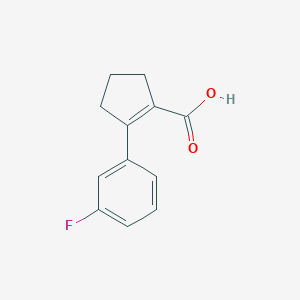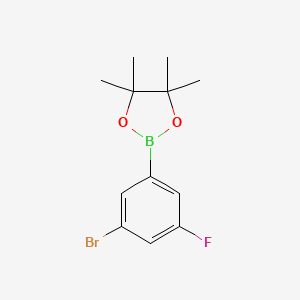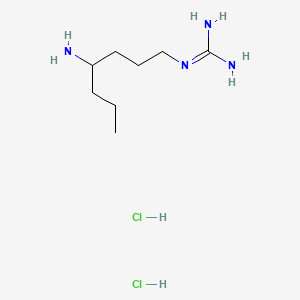
N''-(4-aminoheptyl)guanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(4-aminoheptyl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a guanidine group attached to a heptyl chain with an amino group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminoheptyl)guanidine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminoheptanenitrile with guanidine hydrochloride under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired guanidine derivative.
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N’'-(4-aminoheptyl)guanidine dihydrochloride, with yields up to 81% .
Industrial Production Methods
Industrial production of N’'-(4-aminoheptyl)guanidine dihydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(4-aminoheptyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’'-(4-aminoheptyl)guanidine dihydrochloride can yield oxo-guanidines, while reduction can produce primary amines.
Applications De Recherche Scientifique
N’'-(4-aminoheptyl)guanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’'-(4-aminoheptyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-aminobutyl)guanidine dihydrochloride
- N-(4-aminomethylphenyl)guanidine dihydrochloride
- N-(4-aminopropyl)guanidine dihydrochloride
Uniqueness
N’'-(4-aminoheptyl)guanidine dihydrochloride is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of the amino group at the fourth position also provides distinct properties compared to other guanidine derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H22Cl2N4 |
|---|---|
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
2-(4-aminoheptyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N4.2ClH/c1-2-4-7(9)5-3-6-12-8(10)11;;/h7H,2-6,9H2,1H3,(H4,10,11,12);2*1H |
Clé InChI |
PJYCTHUYXVBAFF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCN=C(N)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)

![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
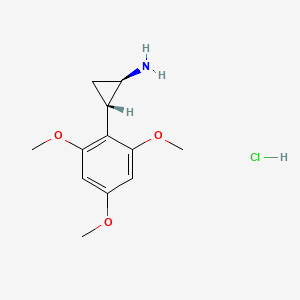
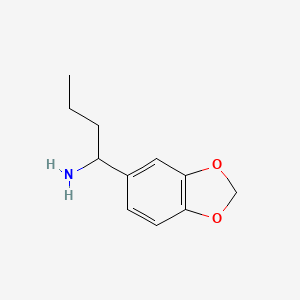
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)

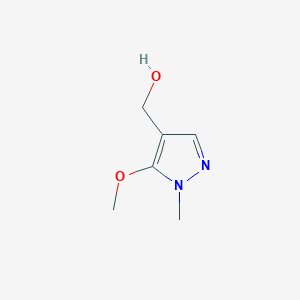
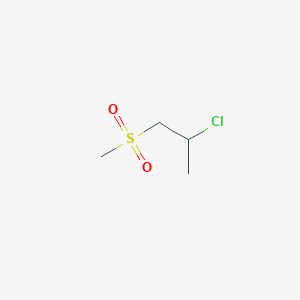
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)
